Cyanothymidine

Anti‑HIV activity Nucleoside analog Chain termination

Cyanothymidine (CAS 116195-58-5), systematically named 1-(3-cyano-2,3-dideoxy-β-D-erythro-pentofuranosyl)thymine, is a synthetic 3′-C-cyano nucleoside analog of thymidine. It was originally designed as a chain-terminating inhibitor of HIV reverse transcriptase, but rigorous resynthesis and stereochemical confirmation by X‑ray diffraction and NOE experiments revealed that the pure compound (3a) is inactive against HIV-1.

Molecular Formula C11H13N3O4
Molecular Weight 251.24 g/mol
CAS No. 116195-58-5
Cat. No. B038816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyanothymidine
CAS116195-58-5
Synonyms1-(3-cyano-2,3-dideoxypentofuranosyl)thymine
cyanothymidine
Molecular FormulaC11H13N3O4
Molecular Weight251.24 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)C#N
InChIInChI=1S/C11H13N3O4/c1-6-4-14(11(17)13-10(6)16)9-2-7(3-12)8(5-15)18-9/h4,7-9,15H,2,5H2,1H3,(H,13,16,17)/t7-,8-,9-/m1/s1
InChIKeyLFAIUPXHKWZRNL-IWSPIJDZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyanothymidine (CAS 116195-58-5) Procurement: Clarifying Identity, Purity, and the Contamination Controversy


Cyanothymidine (CAS 116195-58-5), systematically named 1-(3-cyano-2,3-dideoxy-β-D-erythro-pentofuranosyl)thymine, is a synthetic 3′-C-cyano nucleoside analog of thymidine [1]. It was originally designed as a chain-terminating inhibitor of HIV reverse transcriptase, but rigorous resynthesis and stereochemical confirmation by X‑ray diffraction and NOE experiments revealed that the pure compound (3a) is inactive against HIV-1 [2]. An earlier report of potent anti‑HIV activity is now attributed to contamination of the test sample with the known active analog 5b [3]. This history creates a unique procurement requirement: authentic cyanothymidine must be verified free of that specific contaminant to serve as a valid negative control or mechanistic probe.

Why Generic 3′-Cyano Nucleoside Substitution Fails: The Critical Role of Contamination‑Free Cyanothymidine


Simply procuring any “3′-cyano‑3′-deoxythymidine” or a related 3′-C-cyano nucleoside does not guarantee a functionally equivalent research tool. The peer‑reviewed literature demonstrates that the thymine‑base derivative itself lacks anti‑HIV activity, whereas the uridine and cytidine congeners also fail to inhibit retroviruses at non‑toxic concentrations [1]. More critically, the original activity ascribed to cyanothymidine was an artifact of contamination by a distinct active species [2]. Therefore, a procurement decision that does not require proof of identity (e.g., NMR, HPLC, and absence of the known contaminant 5b) risks acquiring a mixture with unpredictable biological properties, invalidating structure‑activity relationship (SAR) studies, mechanistic assays, or negative‑control experiments.

Cyanothymidine (116195-58-5) Quantitative Differentiation: Head‑to‑Head Anti‑HIV Activity, Cytotoxicity, and Contamination Artifact Data


Pure Cyanothymidine (3a) Is Inactive Against HIV‑1, in Contrast to AZT and 4′-Cyanothymidine

When rigorously synthesized and structurally confirmed, cyanothymidine (3a) shows no inhibition of HIV‑1 replication [1]. By contrast, the clinical NRTI AZT (3′-azido-3′-deoxythymidine) exhibits an EC50 of 0.0032 µM against HIV‑1LAI in MT‑4 cells, and the regioisomeric 4′-cyanothymidine achieves an IC50 of 0.002 µM in A301 (Alex) cells [2][3]. The complete loss of activity upon moving the cyano group from the 4′-position to the 3′-position represents a >1000‑fold difference in potency and underscores the exquisite positional sensitivity of antiviral pharmacophore.

Anti‑HIV activity Nucleoside analog Chain termination

Earlier Reported Anti‑HIV Activity Traced to Contamination by Nucleoside Analog 5b

A preliminary disclosure attributed potent anti‑HIV activity to cyanothymidine (3a). However, unambiguous resynthesis from D‑xylose, coupled with NOE and X‑ray crystallographic confirmation of the relative and absolute stereochemistry, demonstrated that pure 3a is devoid of antiviral effect [1]. The activity originally measured is now believed to originate from contamination of the test sample with the known active nucleoside analog 5b [2]. This finding transforms cyanothymidine from a false‑positive “lead” into a rigorous negative‑control standard.

Contamination artifact Quality control Structure elucidation

3′-C-Cyano-3′-deoxynucleoside Series: Broad Retroviral Inactivity Across Base Analogues

A systematic evaluation of 3′-C-cyano-3′-deoxynucleosides (adenine, cytosine, uracil, thymine bases) revealed that none of the derivatives, including the thymidine congener cyanothymidine, inhibited HIV‑1 or murine sarcoma virus at sub‑toxic concentrations [1]. This places the entire 3′-cyano subclass in stark contrast to 3′-azido (AZT) and 4′-cyano analogs, which display nanomolar activity. The class‑level inactivity profile confirms that the 3′-cyano modification is incompatible with antiviral efficacy, regardless of the nucleobase.

Structure‑activity relationship Retrovirus inhibition Nucleoside analog library

Regioisomeric Selectivity: 4′-Cyano Substitution Confers Potent Anti‑HIV Activity, 3′-Cyano Abolishes It

The regioisomeric pair 4′-cyanothymidine and 3′-cyano-3′-deoxythymidine (cyanothymidine) illustrates a dramatic positional dependency of antiviral activity. 4′-Cyanothymidine inhibits HIV‑1 with an IC50 of 0.002 µM, whereas cyanothymidine is completely inactive [1][2]. This single‑atom shift from the 4′‑position to the 3′‑position of the ribose ring eliminates all measurable antiviral effect, a finding of direct relevance to medicinal chemists mapping the reverse transcriptase binding pocket.

Regioisomer comparison Anti‑HIV potency Pharmacophore mapping

Selectivity Index Comparison: Cyanothymidine vs. AZT and 4′-Substituted Analogs

Because pure cyanothymidine lacks anti‑HIV activity, a meaningful selectivity index (SI = CC50/EC50) cannot be calculated. In contrast, the clinical NRTI AZT achieves an SI of 9,190 (CC50 29.4 µM / EC50 0.0032 µM), while 4′-cyanothymidine shows a much narrower SI of 500 (CC50 1 µM / EC50 0.002 µM) [1]. The inability to define an SI for cyanothymidine underscores its fundamental difference from both its 4′‑regioisomer and established NRTIs, reinforcing its role as a negative control rather than a therapeutic candidate.

Selectivity index Cytotoxicity Therapeutic window

Cyanothymidine as a Stereochemically Defined, Inactive Template for Nucleoside Analog Development

The absolute configuration of cyanothymidine (3a) and its anomeric isomer 9 have been unambiguously determined by NOE experiments and single‑crystal X‑ray diffraction [1]. This rigorous stereochemical assignment contrasts with many early‑stage nucleoside analogs for which stereochemistry is inferred rather than proven. The availability of a fully characterized, inactive stereoisomer makes cyanothymidine a valuable template for crystallographic fragment‑based drug design and for calibrating computational docking models where a true negative outcome is required.

Stereochemistry Negative control X‑ray crystallography

Cyanothymidine (CAS 116195-58-5) Procurement Applications: Negative Control, SAR Studies, and Crystallographic Standards


Negative Control for Anti‑HIV Nucleoside Analog Screening

Because pure cyanothymidine (3a) is confirmed inactive against HIV‑1 [1], it serves as an ideal negative control in cell‑based antiviral assays. When run alongside AZT (EC50 = 0.0032 µM) or 4′-cyanothymidine (IC50 = 0.002 µM) [2], any observed activity in the cyanothymidine well immediately flags contamination or assay artifact, protecting the integrity of screening campaigns.

Structure–Activity Relationship (SAR) Studies on Ribose‑Modified Nucleosides

The complete loss of anti‑HIV activity upon moving the cyano substituent from the 4′‑position to the 3′‑position [1] establishes cyanothymidine as a critical comparator in SAR investigations. Procurement of both 3′-cyano and 4′-cyano regioisomers from a single, quality‑controlled source enables direct, intra‑laboratory comparison and eliminates batch‑to‑batch variability.

Crystallographic and Computational Docking Standard

The absolute stereochemistry and three‑dimensional structure of cyanothymidine have been solved by X‑ray diffraction and NOE experiments [1]. This fully characterized, inactive nucleoside analog can be used as a reference ligand in co‑crystallization trials or as a negative‑outcome benchmark for validating computational docking scores in reverse transcriptase binding‑site models.

Quality Control Standard for Detecting Contaminant 5b

Given the documented contamination of early cyanothymidine preparations with the active species 5b [1], a supplier that provides certified HPLC‑MS or NMR data demonstrating the absence of this specific contaminant transforms the compound into a quality‑control standard. This application is valuable for analytical laboratories validating the purity of nucleoside analog libraries.

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